molecular formula C18H12ClN5O2S B2922923 N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide CAS No. 1251556-52-1

N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B2922923
CAS No.: 1251556-52-1
M. Wt: 397.84
InChI Key: UBHHHBHEQZAHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a heterocyclic molecule featuring a 1,3-thiazole core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl group. The thiazole’s position 2 is functionalized with a carboxamide group linked to a 3-chlorophenylmethyl moiety (Fig. 1). This structure combines pharmacophoric elements critical for binding to biological targets:

  • The 1,2,4-oxadiazole ring enhances metabolic stability and participates in hydrogen bonding .
  • The pyridin-4-yl group improves solubility and metal coordination capacity, while the 3-chlorophenylmethyl substituent contributes to hydrophobic interactions .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-13-3-1-2-11(8-13)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)12-4-6-20-7-5-12/h1-8,10H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHHHBHEQZAHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and oxadiazole intermediates with the appropriate pyridine derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridine moieties, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux or microwave-assisted synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with potential biological activity.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Table 1: Key Structural and Pharmacological Features of Analogs
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-oxadiazole 3-Chlorophenylmethyl, pyridin-4-yl Under investigation
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () 1,2,4-Oxadiazole Nitrophenyl, phenoxyphenyl Antimicrobial
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () Oxadiazole-benzimidazolone Chlorophenethyl TRPA1/TRPV1 antagonism
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide Antimicrobial
N-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide () Oxadiazole-piperidine 4-Chlorophenyl, 4-fluorophenyl Not specified
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide () Thiazole-pyridine Ethyl, 3-methylphenyl, cyclohexane Not specified
Key Observations:
  • Oxadiazole Variations : The target compound’s pyridin-4-yl group contrasts with nitrophenyl () or fluorophenyl () substituents, which may alter electronic properties and target selectivity.
  • Thiazole vs. Thiazolidinone: The thiazolidinone in introduces a ketone group, reducing aromaticity but improving conformational flexibility for binding .
  • Chlorophenyl Positioning : The 3-chloro substitution in the target compound vs. 4-chloro in may influence steric interactions with hydrophobic binding pockets.

Pharmacological Activity

  • Antimicrobial Potential: Compounds with nitrophenyl () or thiazolidinone () groups show antimicrobial activity, suggesting the target compound’s thiazole-oxadiazole core could share this property .
  • Ion Channel Modulation : TRPA1/TRPV1 antagonists in feature oxadiazole-benzimidazolone scaffolds, highlighting the oxadiazole’s role in targeting ion channels. The target’s pyridinyl group may offer distinct modulation profiles .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Chlorophenyl Groups: 3-Chloro (target) vs. 4-chloro () may shift binding affinity due to altered steric bulk . Pyridinyl vs.
  • Hybrid Scaffolds : Combining oxadiazole and thiazole (target) merges metabolic stability (oxadiazole) with target recognition (thiazole), a strategy absent in simpler analogs .

Biological Activity

N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H13ClN4O2S\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}

This structure incorporates a thiazole ring, an oxadiazole moiety, and a chlorophenyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold. This particular compound has shown promising results in various cancer cell lines.

Case Studies and Findings

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of oxadiazoles exhibit significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8. For instance, a related compound showed percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
    • The compound’s mechanism involves targeting various enzymes and proteins associated with cancer proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Mechanisms of Action :
    • The biological activity is attributed to its ability to interact with nucleic acids and inhibit key enzymes involved in cancer cell growth. The structural modifications in oxadiazole derivatives enhance their cytotoxicity towards malignant cells .
    • Specific studies have indicated that these compounds can inhibit telomerase activity and other critical pathways involved in tumorigenesis .

Biological Activity Summary Table

Activity Cell Line/Target Effectiveness Reference
AnticancerSNB-19PGI: 86.61%
AnticancerOVCAR-8PGI: 85.26%
Enzyme InhibitionThymidylate SynthaseSignificant inhibition
Enzyme InhibitionHistone Deacetylase (HDAC)Significant inhibition

Pharmacological Significance

The pharmacological significance of this compound lies in its potential as a lead compound for developing new anticancer agents. The diverse biological activities exhibited by oxadiazole derivatives make them suitable candidates for further research and development.

Q & A

Q. What synthetic routes and reaction conditions are recommended for synthesizing this compound, and how can yields be optimized?

The compound is synthesized via multi-step reactions involving cyclization and coupling. A general procedure (similar to ) uses K₂CO₃ in DMF at room temperature for thiazole-oxadiazole derivatives, where base selection and solvent polarity significantly affect yields . For the pyridinyl-oxadiazole moiety, reflux conditions with intermediates like O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime are critical (see for temperature optimization) . Adjusting stoichiometry (e.g., 1.1 equivalents of alkylating agents) and stepwise heterocycle assembly can minimize side reactions and improve regiochemical control .

Q. Which analytical methods are most effective for structural confirmation and purity assessment?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural elucidation, particularly to distinguish oxadiazole-thiazole regioisomers . Purity should be assessed via HPLC (≥98% purity, C18 columns, acetonitrile/water gradients with 0.1% formic acid) as demonstrated in . X-ray crystallography is recommended if crystalline forms are obtainable to resolve connectivity ambiguities .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to kinase targets, and what experimental validation is required?

Molecular docking (e.g., AutoDock Vina) can model interactions between the oxadiazole-thiazole core and kinase ATP-binding pockets. highlights protocols where pyrazole-carbothioamide derivatives were docked into COX-2 active sites, followed by MM-GBSA free energy calculations to prioritize synthesis targets . Validation requires in vitro kinase inhibition assays (e.g., radiometric [γ-³²P]ATP assays) and cellular proliferation studies in target-specific cancer lines .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often stem from pharmacokinetic limitations. Apply ’s feedback loop: use in vivo metabolite profiling (LC-MS/MS) to identify unstable groups (e.g., pyridinyl oxidation) . Structural modifications, such as introducing electron-withdrawing substituents (e.g., trifluoromethyl groups as in ), can enhance metabolic stability . Parallel artificial membrane permeability assays (PAMPA) should optimize logP values (2–5 range) .

Q. How should SAR studies explore pharmacophoric contributions of the 3-chlorobenzyl and pyridinyl-oxadiazole groups?

Use factorial design to vary (1) benzyl halogens (Cl vs. F), (2) oxadiazole regioisomerism (1,2,4- vs. 1,3,4-), and (3) pyridine substitution (4-pyridinyl vs. 3-pyridinyl). ’s ontology-based classification of pyrazole carboxamides provides a SAR documentation framework . Test compounds in orthogonal assays (enzymatic inhibition + cellular cytotoxicity) to isolate target-specific effects .

Methodological Design Questions

Q. What are critical considerations for scalable synthesis with regiochemical control?

Address exothermic risks in cyclization steps using jacketed reactors for temperature control () . Telescope synthesis steps without intermediate purification (as in ) to minimize yield loss, monitored via inline FTIR . Stepwise heterocycle assembly (e.g., pyrazole before thiazole, per ) prevents regiochemical scrambling .

Q. How should degradation products be analyzed under accelerated stability conditions?

Conduct forced degradation (acid/base hydrolysis, oxidative stress, photolysis) followed by UPLC-QTOF-MS to identify pathways. ’s sulfonamide studies used 0.1N HCl/NaOH at 60°C for 24 hours, with HILIC columns for polar degradants . Validate methods per ICH Q3B guidelines (specificity, linearity R² >0.998, LOQ ≤0.15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.